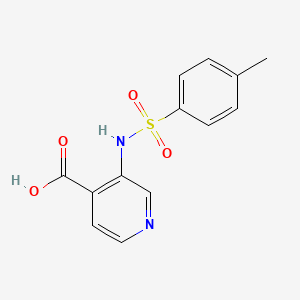

3-(4-Methylphenylsulfonamido)isonicotinic acid

Description

3-(4-Methylphenylsulfonamido)isonicotinic acid is a heterocyclic compound derived from isonicotinic acid (4-pyridinecarboxylic acid). Its structure features a sulfonamido group (-SO₂NH-) attached to the pyridine ring at the 3-position and a methyl-substituted phenyl group at the para position of the sulfonamide moiety. Derivatives of isonicotinic acid are widely studied for antimicrobial, antitumor, and coordination chemistry applications .

Properties

IUPAC Name |

3-[(4-methylphenyl)sulfonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-9-2-4-10(5-3-9)20(18,19)15-12-8-14-7-6-11(12)13(16)17/h2-8,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKKLDNHMHGEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-(4-Methylphenylsulfonamido)isonicotinic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4-Methylphenylsulfonamido)isonicotinic acid exerts its effects depends on its specific application. For example, in drug synthesis, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Sulfonamido vs.

Halogen Substitution : The 4-fluorophenyl derivative (217.20 g/mol) exhibits lower molecular weight and higher lipophilicity, which may improve membrane permeability compared to the bulkier sulfonamido group in the target compound.

Positional Isomerism : The 2-(4-methansulfonylphenyl) isomer demonstrates how pyridine ring substitution patterns influence electronic properties and target selectivity, particularly in kinase inhibition.

Antimicrobial Activity

Isonicotinic acid derivatives, including hydrazide forms, show notable antimicrobial effects. For example, triazole derivatives synthesized from isonicotinic acid hydrazide exhibit potent activity against Candida albicans (MIC = 12.5 µg/mL) . The sulfonamido group in 3-(4-Methylphenylsulfonamido)isonicotinic acid may enhance antibacterial efficacy by mimicking para-aminobenzoic acid (PABA), a strategy used in sulfonamide antibiotics .

Metabolic and Stability Profiles

- Hydroxylation Pathways: Isonicotinic acid derivatives often undergo hydroxylation at the pyridine ring’s alpha positions, as seen in microbial metabolism (e.g., conversion to 2,6-dihydroxyisonicotinic acid) .

- Urinary Excretion : Isonicotinic acid is detectable in human urine only as a metabolite of isoniazid, with concentrations below 1 mM . Derivatives like 3-(4-Methylphenylsulfonamido)isonicotinic acid may exhibit similar excretion patterns but require targeted analytical methods to avoid misidentification (e.g., confusion with trigonelline) .

Coordination Chemistry and Material Science

Isonicotinic acid’s carboxylate group enables robust metal-organic framework (MOF) formation .

Biological Activity

3-(4-Methylphenylsulfonamido)isonicotinic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological effects, including antibacterial, anti-inflammatory, and antitumor properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-(4-Methylphenylsulfonamido)isonicotinic acid is CHNOS. The compound features a sulfonamide group attached to an isonicotinic acid moiety, which is known for its diverse biological activities.

The biological activity of 3-(4-Methylphenylsulfonamido)isonicotinic acid can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : The sulfonamide group can inhibit bacterial dihydropteroate synthase, which is crucial in folate synthesis pathways. This inhibition leads to bacteriostatic effects against various bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).

- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Biological Activity Overview

The following table summarizes key biological activities associated with 3-(4-Methylphenylsulfonamido)isonicotinic acid:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antibacterial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces levels of TNF-α and IL-6 | |

| Antitumor | Induces apoptosis in cancer cell lines |

Case Studies and Research Findings

- Antibacterial Activity : In a study evaluating the antibacterial properties of various sulfonamides, 3-(4-Methylphenylsulfonamido)isonicotinic acid demonstrated significant inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .

- Anti-inflammatory Mechanism : Research conducted on the compound's anti-inflammatory effects revealed that it effectively reduced inflammation markers in vitro. Specifically, it inhibited the production of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 50% at a concentration of 10 µM .

- Antitumor Activity : A recent study assessed the cytotoxic effects of the compound on MDA-MB-231 breast cancer cells. Results indicated that treatment with 20 µM of 3-(4-Methylphenylsulfonamido)isonicotinic acid led to a significant decrease in cell viability (around 70% inhibition), suggesting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.